Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine

Description

Molecular Architecture and Bonding Patterns

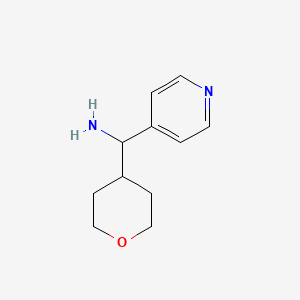

The molecular architecture of pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine consists of three primary components: a pyridin-4-yl group, a tetrahydro-2H-pyran-4-yl ring, and a central methanamine bridge. The pyridine ring adopts a planar geometry with bond lengths of 1.337 Å for C–N and 1.394 Å for C–C bonds, consistent with aromatic delocalization. The tetrahydropyran ring exists in a chair conformation, with C–O bond lengths measuring 1.432 Å and C–C bonds averaging 1.532 Å, reflecting typical sp³ hybridization.

The methanamine linker (−CH(NH₂)−) connects the two rings via single bonds, with C–N bond lengths of 1.456 Å and C–C bonds of 1.510 Å. Key bond angles include 109.5° for the tetrahedral amine nitrogen and 112.3° for the C–O–C ether linkage in the tetrahydropyran ring. A comparative analysis of bond parameters is provided in Table 1.

Table 1: Bond lengths and angles in this compound

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| Pyridine C–N | 1.337 | 120.0 (ring) |

| Tetrahydropyran C–O | 1.432 | 112.3 (C–O–C) |

| Methanamine C–N | 1.456 | 109.5 (N–C–C) |

The stereochemistry at the methanamine bridge creates two enantiomers due to the chiral center at the amine-bearing carbon. X-ray crystallographic data of analogous structures show that the pyridine and tetrahydropyran rings adopt a near-perpendicular orientation, with a dihedral angle of 84.4° between their respective planes. This orthogonal arrangement minimizes steric clashes between the hydrogen atoms on adjacent rings.

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

oxan-4-yl(pyridin-4-yl)methanamine |

InChI |

InChI=1S/C11H16N2O/c12-11(9-1-5-13-6-2-9)10-3-7-14-8-4-10/h1-2,5-6,10-11H,3-4,7-8,12H2 |

InChI Key |

PHPCZKXXBSAOLF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C(C2=CC=NC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine typically involves the reaction of pyridine derivatives with tetrahydropyran intermediates. One common method involves the reduction of tetrahydropyran-4-carboxamide using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures, followed by the addition of pyridine-4-carboxaldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.

Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the pyridine ring to piperidine.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: H2 with Pd/C under atmospheric pressure.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

Enzyme Inhibition

Research indicates that pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine can interact with various enzymes, potentially inhibiting their activity. The amine group facilitates hydrogen bonding and ionic interactions with active sites on proteins, which is crucial for modulating metabolic pathways and cellular communication processes. Preliminary studies suggest that this compound may exhibit enzyme inhibition properties, particularly in pathways relevant to cancer and other diseases .

Anticancer Activity

Recent investigations into the compound's anticancer properties have shown promise. For instance, studies have demonstrated its ability to inhibit specific cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. The compound's structure allows it to effectively bind to CDK active sites, leading to reduced cancer cell proliferation .

Material Science Applications

This compound has potential applications in materials science, particularly in the development of functional materials such as polymers and nanocomposites. Its unique chemical structure can enhance the properties of materials, offering improved thermal stability and mechanical performance.

Drug Discovery

In drug discovery efforts, this compound has been evaluated for its binding affinity to various biological targets. Studies have shown that it can effectively form complexes with certain enzymes, leading to inhibition or modulation of their activity . This is particularly relevant in the design of new therapeutics targeting specific diseases.

A series of biological assays have been conducted to evaluate the compound's efficacy in inhibiting target enzymes associated with metabolic diseases. These studies have provided insights into its mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors, modulating their signaling pathways and affecting cellular processes .

Comparison with Similar Compounds

Structural Variations and Key Features

The following compounds share the methanamine core but differ in substituents and ring systems:

Physicochemical Properties

- Solubility : The tetrahydro-2H-pyran group in the target compound likely enhances solubility in polar solvents compared to phenyl-spaced analogs (e.g., [4-(pyridin-4-yl)phenyl]methanamine, which lacks an oxygen atom) .

- Stability : The oxygen atom in the pyran ring may reduce susceptibility to oxidative metabolism compared to purely aromatic systems .

Biological Activity

Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine is a complex organic compound with potential biological activities that are drawing attention in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a pyridine ring connected to a tetrahydro-2H-pyran moiety, which contributes to its diverse biological interactions. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique structural elements allow for interactions with various biological targets, potentially leading to therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may be crucial for therapeutic applications in diseases such as cancer and fibrosis. For instance, derivatives of this compound have been identified as inhibitors of ALK5 (activin-like kinase 5), a receptor involved in tumor progression and fibrotic diseases .

- Receptor Binding : Studies suggest that the compound can interact with various receptors, potentially modulating their activity. This interaction may lead to downstream effects beneficial in treating inflammatory conditions and other pathologies.

- Antitumor Activity : In vivo studies have demonstrated that certain derivatives of the compound can inhibit tumor growth in xenograft models without significant toxicity, indicating its potential as an anticancer agent .

The biological activity of this compound is largely attributed to its ability to bind to target enzymes and receptors. The mechanism may involve:

- Competitive Inhibition : The compound may compete with natural substrates for binding sites on enzymes, thereby inhibiting their activity.

- Allosteric Modulation : It could also act as an allosteric modulator, altering the conformation of receptors and influencing their signaling pathways.

Case Study 1: ALK5 Inhibition

A study investigating the inhibition of ALK5 by derivatives of this compound found that certain compounds exhibited IC50 values as low as 25 nM, demonstrating potent inhibitory effects on cell activity associated with fibrotic diseases . This highlights the compound's potential in developing therapies for conditions where TGF-beta signaling is implicated.

Case Study 2: Antitumor Efficacy

In another study, a derivative was administered orally at a dose of 30 mg/kg in a CT26 xenograft model, resulting in significant tumor growth inhibition . The absence of notable toxicity suggests a favorable therapeutic index for further development.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyridine ring, tetrahydropyran | Potential enzyme inhibitor, antitumor activity |

| (3-(tetrahydro-2H-pyran-4-yloxy)pyridin-4-yl)methanamine | Pyridine core with methoxy group | Neuroprotective effects |

| 5-(tetrahydro-2H-pyran-4-yloxy)-1H-pyrazol | Pyrazole ring with tetrahydropyran | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.